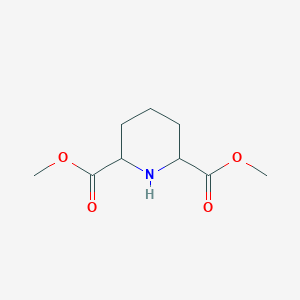

Dimethyl piperidine-2,6-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

dimethyl piperidine-2,6-dicarboxylate |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 |

InChI Key |

DTBPRDQEECCDNY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC(N1)C(=O)OC |

Origin of Product |

United States |

Stereochemical Control in the Synthesis and Transformation of Dimethyl Piperidine 2,6 Dicarboxylate

Diastereoselective Synthetic Strategies

The control of diastereoselectivity in the synthesis of dimethyl piperidine-2,6-dicarboxylate is crucial for accessing specific isomers, primarily the cis and trans configurations. A prevalent and effective method for achieving high diastereoselectivity is the catalytic hydrogenation of dimethyl 2,6-pyridinedicarboxylate. nih.govacs.org This reduction of the aromatic pyridine (B92270) ring typically yields the cis-isomer of dimethyl piperidine-2,6-dicarboxylate with high preference. nih.gov

One documented synthesis involves the reduction of dimethyl 2,6-pyridinedicarboxylate sulfate (B86663) salt under a hydrogen atmosphere (50 psi) which, after crystallization, provides the pure cis-isomer in a 91% yield. nih.gov Similarly, the hydrogenation of a related substrate, dimethyl 4-(hydroxymethyl)-pyridine-2,5-dicarboxylate, using a palladium on carbon (Pd/C) catalyst, results in the formation of the all-cis-isomer. nih.gov The preference for the cis product in these reductions is a key strategic advantage for chemists targeting this specific diastereomer.

Strategies for synthesizing cis-2,6-disubstituted piperidine (B6355638) alkaloids have also been developed from chiral aziridines, highlighting a divergent and highly stereoselective approach. rsc.org These methods often involve one-pot sequential reactions that proceed in high yields. rsc.org

Table 1: Diastereoselective Synthesis of Piperidine-2,6-dicarboxylate Derivatives

| Starting Material | Reaction Conditions | Major Product Isomer | Yield | Reference |

| Dimethyl 2,6-pyridinedicarboxylate sulfate salt | H2 (50 psi), catalyst | cis-isomer | 91% | nih.gov |

| Dimethyl 4-(hydroxymethyl)-pyridine-2,5-dicarboxylate | H2, Pd/C catalyst | all-cis-isomer | - | nih.gov |

| Chiral aziridine (B145994) with alkynyl groups | One-pot sequential reactions (hydrogenation, reductive ring-opening, etc.) | cis-2,6-disubstituted piperidines | High | rsc.org |

Enantioselective Synthetic Approaches

Achieving enantioselectivity in the synthesis of dimethyl piperidine-2,6-dicarboxylate is essential for producing optically pure compounds, which are often required for pharmaceutical applications. Various approaches, including the use of chiral catalysts, enzymatic methods, and photocatalysis, have been explored to control the formation of specific enantiomers.

Applications of Chiral Catalysts

Chiral catalysts, particularly those based on transition metals like rhodium and palladium, are instrumental in asymmetric synthesis. dicp.ac.cnthieme-connect.comnih.govnih.gov Rhodium-catalyzed reactions have been successfully employed for the asymmetric synthesis of a wide range of chiral piperidines. dicp.ac.cnthieme-connect.comnih.govnih.govsnnu.edu.cn These methods can provide access to polysubstituted piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnthieme-connect.comnih.gov

For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions and reductive transamination reactions of pyridinium (B92312) salts are powerful strategies for preparing chiral piperidines. dicp.ac.cnnih.govnih.gov The latter approach introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cn Similarly, palladium-catalyzed asymmetric allylic alkylation has been used to resolve racemic 2,3-dihydro-4-pyridones, providing a pathway to enantiomerically enriched piperidine derivatives.

Table 2: Chiral Catalyst Applications in Piperidine Synthesis

| Catalyst System | Reaction Type | Outcome | Reference |

| Rhodium–chiral diene complex | Addition–carbocyclization cascade | Polyfunctionalized chiral piperidines (>99% de, ≤99% ee) | thieme-connect.com |

| Rhodium(I) catalyst | [2+2+2] cycloaddition | Polysubstituted piperidines (good yield, high ee) | nih.govnih.gov |

| Rhodium catalyst | Reductive transamination | Chiral piperidines (excellent diastereo- and enantioselectivity) | dicp.ac.cn |

| Palladium catalyst | Asymmetric allylic alkylation | Kinetic resolution of 2,3-dihydro-4-pyridones |

Enzymatic Resolution Techniques for Chiral Separation

Enzymatic kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture. nih.govnih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.govwhiterose.ac.uk While direct enzymatic resolution of dimethyl piperidine-2,6-dicarboxylate is not extensively documented, the resolution of related piperidine structures, like 2-piperidineethanol, has been successfully achieved. nih.govnih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another critical technique for the analytical and preparative separation of enantiomers. nih.govacs.orgchiralpedia.comazypusa.com For piperidine derivatives that lack a chromophore, pre-column derivatization can be employed to introduce a UV-active group, facilitating detection. nih.gov For example, piperidin-3-amine (B1201142) enantiomers have been successfully separated after derivatization with para-toluene sulfonyl chloride. nih.gov

Photocatalytic Stereoselective Transformations

Photocatalysis offers a unique and environmentally friendly approach to stereoselective synthesis. A notable example is the photocatalytic N-cyclization of 2,6-diaminopimelic acid (DAP) to produce piperidine-2,6-dicarboxylic acid (PDC). rsc.org This reaction, carried out in an aqueous suspension of activated cadmium(II) sulfide (B99878) (CdS) particles, proceeds via a redox-combined mechanism. rsc.org

Crucially, this method demonstrates high stereoselectivity. When optically pure (R,R)- or (S,S)-DAP is used as the starting material, the corresponding optically pure (R,R)- or (S,S)-PDC is produced. rsc.org This indicates that the photocatalytic conversion can be achieved under controlled conditions to yield specific stereoisomers. The yield and the trans:cis ratio of the resulting PDC are highly dependent on the type of CdS photocatalyst and its pretreatment. rsc.org

Conformational Analysis of Piperidine Dicarboxylates (e.g., Chair Conformation)

The piperidine ring in dimethyl piperidine-2,6-dicarboxylate and its derivatives typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. nih.govnih.govias.ac.inyoutube.com In the cis-isomer, the substituents at the 2 and 6 positions prefer to occupy equatorial positions to minimize steric hindrance. nih.gov

In a study of dimethyl cis-4-hydroxymethyl-piperidine-2,6-dicarboxylate, X-ray crystallography confirmed that the heterocyclic core adopts a chair conformation with all three substituents positioned equatorially. nih.gov Nuclear magnetic resonance (NMR) spectroscopy in solution further supported that this chair conformation with equatorial substituents is the most significantly populated conformer. nih.gov The stability of the chair conformation is a result of minimizing torsional strain and steric interactions between substituents. While boat conformations are possible, they are generally higher in energy and less populated unless significant steric strain is present in the chair form. ias.ac.in

Isomeric Considerations in Piperidine-2,6-dicarboxylates (cis/trans, R/S Configurations)

Dimethyl piperidine-2,6-dicarboxylate has two stereocenters at positions C2 and C6, leading to the possibility of several stereoisomers.

Cis/trans isomerism : This describes the relative orientation of the two carboxylate groups. In the cis-isomer, both groups are on the same side of the ring plane, while in the trans-isomer, they are on opposite sides. libretexts.orglibretexts.org As discussed, synthetic methods like the hydrogenation of pyridine precursors often favor the formation of the cis-isomer. nih.gov

R/S configurations : Each stereocenter (C2 and C6) can have either an R or an S configuration. This gives rise to enantiomers and diastereomers.

The cis-isomer is a meso compound, designated as (2R, 6S) or (2S, 6R), and is achiral due to an internal plane of symmetry.

The trans-isomer exists as a pair of enantiomers: (2R, 6R) and (2S, S). These are chiral and can be separated using techniques like chiral chromatography.

The photocatalytic synthesis from DAP isomers highlights the direct relationship between the stereochemistry of the precursor and the product, allowing for the preparation of optically pure (R,R)- or (S,S)-piperidine-2,6-dicarboxylic acids. rsc.org The ability to control and separate these various isomers is fundamental to harnessing the specific properties of each for targeted applications.

Table 3: Isomers of Dimethyl Piperidine-2,6-dicarboxylate

| Isomer Type | Configuration | Chirality | Key Features |

| cis | (2R, 6S) / (2S, 6R) | Achiral (meso) | Substituents on the same side of the ring; often the major product in catalytic hydrogenation. |

| trans | (2R, 6R) | Chiral | Enantiomer pair; substituents on opposite sides of the ring. |

| trans | (2S, S) | Chiral | Enantiomer pair; substituents on opposite sides of the ring. |

Mentioned Compounds

Chemical Reactivity and Derivatization of Dimethyl Piperidine 2,6 Dicarboxylate

Reactions at the Piperidine (B6355638) Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The secondary amine within the piperidine ring of dimethyl piperidine-2,6-dicarboxylate is a key site for derivatization. Its nucleophilic character allows for reactions such as N-alkylation and N-acylation, which are fundamental steps in modifying the compound's properties and preparing it for further transformations.

N-Alkylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This reaction is typically achieved by treating the piperidine with an alkyl halide. To prevent the formation of a quaternary ammonium (B1175870) salt from over-alkylation, the reaction is often carried out with a slight excess of the piperidine relative to the alkylating agent or by the slow addition of the alkyl halide. researchgate.net The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently used. researchgate.net For instance, stirring the piperidine with an alkylating agent and K₂CO₃ in dry DMF at room temperature is a common procedure. researchgate.net Alternatively, using a stronger base like NaH in dry DMF at 0°C can be employed. researchgate.net

Table 1: General Conditions for N-Alkylation of Piperidines researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Key Considerations |

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | Dry DMF | Room Temperature | Optimization of conditions may be necessary. |

| Alkyl Halide (e.g., R-Br, R-I) | NaH | Dry DMF | 0°C to Room Temperature | NaH is added portion-wise at 0°C, followed by the alkylating agent. |

| Alkyl Bromide or Iodide | None (or weak base like KHCO₃) | Anhydrous Acetonitrile | Room Temperature | Slow addition of the alkyl halide is recommended to favor mono-alkylation. |

N-Acylation

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, typically through reaction with an acyl chloride or an acid anhydride. This reaction is a common strategy to introduce a variety of functional groups and to protect the nitrogen atom, which can influence the reactivity of the rest of the molecule. For example, N-acylation can be a key step in the synthesis of more complex heterocyclic systems, such as pyrrolopiperazine-2,6-diones. The acylation is generally carried out in the presence of a base, like triethylamine, to neutralize the acid byproduct. organic-chemistry.org The resulting N-acyl derivatives can serve as intermediates for further functionalization.

Transformations of Ester Functionalities (e.g., Hydrolysis, Amidation)

The two methyl ester groups at the C2 and C6 positions of dimethyl piperidine-2,6-dicarboxylate are prime targets for chemical modification. These groups can be hydrolyzed to carboxylic acids or converted into amides, providing pathways to a variety of derivatives.

Hydrolysis

The hydrolysis of the ester groups to the corresponding carboxylic acids can be achieved under acidic or basic conditions. A significant challenge and opportunity in the chemistry of this molecule is the selective mono-hydrolysis of one of the two ester groups. Achieving this selectivity is crucial for creating unsymmetrical piperidine derivatives. A highly efficient method for the selective monohydrolysis of symmetric diesters involves a semi-two-phase reaction system using a tetrahydrofuran (B95107) (THF)-aqueous sodium hydroxide (B78521) (NaOH) mixture at 0°C. google.com This method has been shown to provide the corresponding half-esters in high yields, particularly for diesters where the two ester groups are in a "cis" or "geminal" orientation. google.com This suggests that cis-dimethyl piperidine-2,6-dicarboxylate would be an excellent candidate for selective mono-hydrolysis under these conditions.

Table 2: Selective Monohydrolysis of Symmetric Diesters google.com

| Substrate Type | Reagents | Solvent System | Temperature | Yield of Half-Ester |

| Symmetric Diesters (cis or geminal) | Diluted aqueous NaOH | THF-Water | 0°C | High (often quantitative) |

A patent for the synthesis of Nicardipine describes a partial hydrolysis of a similar compound, dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, using an aqueous solution of an alkali hydroxide in an inert organic solvent. yale.edu This further supports the feasibility of selective hydrolysis.

Amidation

The ester functionalities can be converted to amides through reaction with amines. This transformation can be achieved directly from the diester or via the dicarboxylic acid intermediate after hydrolysis. The direct amidation of esters with amines can be catalyzed by various systems, including nickel/N-heterocyclic carbene (NHC) complexes. acs.org Alternatively, the dicarboxylic acid can be coupled with amines using standard peptide coupling reagents or by activating the carboxylic acids, for instance, by converting them to acyl chlorides. nih.gov A patented process for the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves the halogenation of 2-piperidinecarboxylic acid followed by amidation with 2,6-dimethylaniline, achieving high yields. nih.gov This indicates that the carboxylate groups of the hydrolyzed dimethyl piperidine-2,6-dicarboxylate can be efficiently converted to amides.

Functionalization of the Piperidine Ring (e.g., Substitution Patterns)

Introducing substituents directly onto the carbon skeleton of the piperidine ring is a powerful strategy for creating diverse molecular architectures. Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, have enabled the selective introduction of functional groups at various positions of the piperidine ring.

The site-selectivity of these reactions is often controlled by a directing group on the piperidine nitrogen. For N-Boc-protected piperidines, rhodium-catalyzed C-H insertion reactions can be directed to the C2 position. rsc.org By carefully choosing the catalyst and the nitrogen protecting group, functionalization can also be directed to the C4 position. rsc.org For example, palladium-catalyzed arylation has been used to functionalize the C4 position of piperidines. researchgate.net

Table 3: Catalytic Systems for C-H Functionalization of Piperidines

| Position | Catalyst | Directing/Protecting Group | Reaction Type | Reference |

| C2 | Rh₂(R-TCPTAD)₄ | N-Boc | C-H Insertion | rsc.org |

| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C-H Insertion | rsc.org |

| C4 | Palladium Catalyst | Dimethylaminoquinoline Amide | C-H Arylation | researchgate.net |

These methodologies suggest that by first protecting the nitrogen of dimethyl piperidine-2,6-dicarboxylate (e.g., as an N-Boc derivative), subsequent C-H functionalization could be directed to specific positions on the piperidine ring, allowing for the introduction of a wide range of substituents.

Regioselective Transformations within the Piperidine Core

Regioselective reactions are crucial for controlling the outcome of transformations on molecules with multiple reactive sites, such as dimethyl piperidine-2,6-dicarboxylate. The Dieckmann cyclization is a classic example of a regioselective intramolecular reaction that can be applied to derivatives of this compound.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For derivatives of dimethyl piperidine-2,6-dicarboxylate, where the nitrogen is appropriately substituted to facilitate the reaction, a Dieckmann cyclization could be envisioned. For example, if the ester groups are extended by a two-carbon chain, an intramolecular cyclization could lead to the formation of a fused ring system. A flexible route to piperidine-2,4-diones has been described via a regioselective Dieckmann cyclization of malonamides derived from β-amino esters. This demonstrates the power of this reaction to build complex piperidine-based architectures.

Furthermore, the generation of reactive intermediates like piperidynes from appropriately substituted piperidine precursors allows for regioselective trapping reactions to form annulated piperidines. google.com While not directly starting from dimethyl piperidine-2,6-dicarboxylate, these examples highlight the potential for highly regioselective transformations within the piperidine core to construct complex heterocyclic systems.

Dimethyl Piperidine 2,6 Dicarboxylate As a Versatile Synthetic Building Block

Precursor for Complex Organic Molecule Synthesis

The bifunctional nature of dimethyl piperidine-2,6-dicarboxylate makes it an exceptionally valuable intermediate in the synthesis of intricate organic molecules. The piperidine (B6355638) ring acts as a central scaffold, while the two ester groups offer handles for elongation, modification, or the introduction of new functional groups, enabling the creation of a diverse array of more complex structures.

Nitrogen-containing heterocycles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. nih.govresearchgate.netu-szeged.hu Dimethyl piperidine-2,6-dicarboxylate provides an ideal foundation for constructing such systems. The ester groups can be chemically transformed into a variety of other functionalities, such as aldehydes, alcohols, or amides, which can then participate in cyclization reactions or coupling processes to build fused or appended heterocyclic rings.

A prominent example is the synthesis of cis-2,6-di-(2-quinolylpiperidine). nih.gov In this multi-step process, the diester is first reduced to the corresponding dialcohol, which is then oxidized to form N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde. This dialdehyde (B1249045) serves as the key scaffold. It undergoes a double Wittig reaction with a separately prepared quinoline-containing phosphonium (B103445) ylide to attach the quinolyl moieties at the 2 and 6 positions of the piperidine ring, demonstrating the compound's role as a central framework for assembling complex heterocyclic systems. nih.gov

Table 1: Key Synthetic Steps for cis-2,6-di-(2-quinolylpiperidine)

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Pyridine-2,6-dicarboxylic acid | Methanol, H₂SO₄ | Dimethyl pyridine-2,6-dicarboxylate (B1240393) | Esterification |

| 2 | Dimethyl pyridine-2,6-dicarboxylate | H₂, Pd/C | cis-Dimethyl piperidine-2,6-dicarboxylate | Reduction of pyridine (B92270) ring |

| 3 | cis-Dimethyl piperidine-2,6-dicarboxylate | Various steps | N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde | Conversion of esters to aldehydes |

| 4 | Aldehyde from Step 3 | 2-(triphenylphosphinylmethyl)quinoline bromide | cis-N-Cbz-2,6-bis(2-quinolylvinyl)piperidine | Wittig reaction to attach heterocycles |

The 2,6-disubstituted piperidine motif is a core structural feature of a large family of alkaloids with significant and diverse pharmacological properties. rsc.org The stereoselective synthesis of these natural products is a major focus of synthetic organic chemistry, and dimethyl piperidine-2,6-dicarboxylate derivatives are valuable precursors in this endeavor. rsc.orgrsc.org The C2/C6 difunctionality allows for the controlled and stereospecific introduction of various alkyl or aryl side chains, directly mimicking the substitution pattern of target alkaloids.

Synthetic strategies often leverage the diester to create C2-symmetric intermediates, which can then be desymmetrized to install different substituents at the C2 and C6 positions. documentsdelivered.com This approach has been successfully applied to the total synthesis of several piperidine alkaloids. For example, a C2-symmetric 2,6-diallylpiperidine derivative, prepared from glutaldehyde, served as a key intermediate in the synthesis of (-)-porantheridine, (+)-epi-dihydropinidine, and the fire ant venom alkaloid (2R,6R)-trans-solenopsin A. documentsdelivered.com The ability to manipulate the stereochemistry at both centers is crucial for accessing specific isomers with distinct biological activities.

Table 2: Examples of Alkaloids Synthesized from Piperidine-2,6-dicarboxylate-Related Precursors

| Target Alkaloid | Key Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| (-)-Porantheridine | Desymmetrization of a C2-symmetric intermediate | 2,6-Diallylpiperidine derivative | documentsdelivered.com |

| (+)-epi-Dihydropinidine | Functionalization of a monofunctionalized piperidine | Oxazolidinone derived from diallylpiperidine | documentsdelivered.com |

| (2R,6R)-trans-Solenopsin A | N-Alkylation and side-chain manipulation | Monofunctionalized piperidine derivative | documentsdelivered.com |

Utilization in Chiral Synthesis Applications

The biological activity of 2,6-disubstituted piperidines is highly dependent on the stereochemistry at the C2 and C6 chiral centers. rsc.org Consequently, methods that allow for the controlled synthesis of specific stereoisomers (diastereomers and enantiomers) are of paramount importance. Dimethyl piperidine-2,6-dicarboxylate serves as a key substrate in several chiral synthesis applications.

The initial hydrogenation of dimethyl pyridine-2,6-dicarboxylate typically results in the formation of the achiral meso-compound, cis-dimethyl piperidine-2,6-dicarboxylate, where the two ester groups are on the same side of the ring. nih.gov More advanced chiral applications focus on two main strategies:

Asymmetric Hydrogenation: Employing chiral catalysts during the hydrogenation of the pyridine ring to directly produce an enantiomerically enriched piperidine derivative.

Chiral Resolution or Desymmetrization: Starting with the meso-cis-isomer and using a chiral enzyme or reagent to selectively react with one of the two ester groups. This breaks the molecule's internal symmetry and generates a chiral, non-racemic intermediate. A related strategy involves the desymmetrization of C2-symmetric piperidine derivatives, as seen in the synthesis of (-)-porantheridine where one of two identical allyl groups was selectively functionalized. documentsdelivered.com

These chiral intermediates, with their defined stereochemistry, are then carried forward to synthesize enantiomerically pure target molecules, such as complex alkaloids and pharmaceutical agents.

Intermediates in Advanced Convergent Synthetic Pathways

Convergent synthesis is a highly efficient strategy for building complex molecules. It involves the independent synthesis of several advanced fragments, which are then combined in the final stages. This approach is often more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step.

Dimethyl piperidine-2,6-dicarboxylate and its derivatives are ideal intermediates for such pathways. The piperidine core with its two functional handles can be elaborated into a complex fragment (Fragment A). Separately, another key part of the target molecule is synthesized (Fragment B). The final, crucial step is the coupling of these two fragments.

The synthesis of cis-2,6-di-(2-quinolylpiperidine) is a clear illustration of this principle. nih.gov

Fragment A: The piperidine core, N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde, is prepared from dimethyl piperidine-2,6-dicarboxylate.

Fragment B: The quinoline (B57606) side chains, in the form of the Wittig reagent 2-(triphenylphosphinylmethyl)quinoline bromide, are prepared separately from 2-methylquinoline. nih.gov

The union of these two advanced intermediates via a Wittig reaction represents the convergent step, rapidly assembling the complex target structure. nih.gov This method avoids the difficulties of attempting to construct the quinoline rings directly onto the piperidine scaffold in a linear fashion.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dimethyl piperidine-2,6-dicarboxylate |

| Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate |

| Dimethyl pyridine-2,6-dicarboxylate |

| Pyridine-2,6-dicarboxylic acid |

| cis-2,6-di-(2-quinolylpiperidine) |

| N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde |

| 2-(triphenylphosphinylmethyl)quinoline bromide |

| (-)-Porantheridine |

| (+)-epi-Dihydropinidine |

| (2R,6R)-trans-Solenopsin A |

| (+)-241 D |

| 2-methylquinoline |

| meso dimethyl-α,α′-dibromoadipate |

Computational and Theoretical Investigations of Piperidine Dicarboxylates

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, with a strong emphasis on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of piperidine (B6355638) dicarboxylates at the atomic level. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for exploring the electronic properties and reactivity of these molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

While specific DFT studies on dimethyl piperidine-2,6-dicarboxylate are not extensively reported in the literature, research on related piperidine derivatives, such as 1-amino-2,6-dimethylpiperidine, has utilized DFT methods like B3LYP with a 6-31+G(d,p) basis set to predict HOMO and LUMO energies researchgate.net. These studies help in understanding the charge transfer and intramolecular interactions that govern the molecule's properties researchgate.net. For dimethyl piperidine-2,6-dicarboxylate, it is anticipated that the electron-withdrawing nature of the two methoxycarbonyl groups at the 2 and 6 positions would significantly influence the energies of the frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for Dimethyl Piperidine-2,6-dicarboxylate based on DFT Calculations on Analogous Compounds

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital, indicative of the ability to donate an electron. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicative of the ability to accept an electron. |

| HOMO-LUMO Gap | 6.3 | Energy difference, related to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For dimethyl piperidine-2,6-dicarboxylate, an MEP analysis would likely reveal negative electrostatic potential around the oxygen atoms of the carbonyl groups in the ester functionalities, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms attached to the piperidine ring and the methyl groups would exhibit positive potential. The nitrogen atom's potential would be influenced by its protonation state and local chemical environment.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule explores different conformations and interacts with its environment.

For dimethyl piperidine-2,6-dicarboxylate, MD simulations would be instrumental in understanding the dynamic equilibrium between different chair and boat conformations of the piperidine ring. These simulations can quantify the free energy differences between various conformers and the energy barriers for interconversion. Such information is crucial for understanding how the molecule's shape influences its biological activity and physical properties. While specific MD studies on dimethyl piperidine-2,6-dicarboxylate are not prevalent, the methodology has been widely applied to study the conformational flexibility of various organic molecules and biomolecules mdpi.com.

Elucidation of Reaction Mechanisms Involving Piperidine Dicarboxylates

The synthesis of dimethyl piperidine-2,6-dicarboxylate often involves the reduction of the corresponding dimethyl pyridine-2,6-dicarboxylate (B1240393). Computational studies could be employed to investigate the mechanism of this hydrogenation reaction, detailing the interaction of the substrate with the catalyst surface and the stepwise addition of hydrogen atoms. While the provided search results focus more on the synthesis of the precursor, dimethyl 2,6-pyridinedicarboxylate, through esterification of 2,6-pyridinedicarboxylic acid, the principles of computational mechanism elucidation would apply to the subsequent hydrogenation to the piperidine derivative nbinno.com.

Stereochemical Predictions and Conformational Energetics

The stereochemistry and conformational preferences of piperidine rings are of great interest due to their prevalence in natural products and pharmaceuticals. Computational methods are frequently used to predict the most stable stereoisomers and conformers of substituted piperidines and to calculate their relative energies.

For dimethyl piperidine-2,6-dicarboxylate, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. The relative orientation of the two methoxycarbonyl groups (cis or trans) will significantly impact the conformational energetics. In a study of a related compound, dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate, X-ray crystallography confirmed that the heterocyclic core adopts a chair conformation with its three substituents positioned equatorially nih.gov. This arrangement is generally the most stable for polysubstituted cyclohexanes and piperidines, as it minimizes unfavorable 1,3-diaxial interactions.

Computational calculations can provide precise energy differences between the cis and trans isomers and between different chair conformations (e.g., diequatorial vs. diaxial). For the cis isomer, a chair conformation with both ester groups in equatorial positions is expected to be the most stable. For the trans isomer, one ester group would be equatorial and the other axial, leading to a higher conformational energy.

Table 2: Predicted Relative Conformational Energies for Dimethyl Piperidine-2,6-dicarboxylate Isomers

| Isomer | Conformation | Relative Energy (kcal/mol) |

| cis | Diequatorial Chair | 0.0 (Reference) |

| cis | Diaxial Chair | > 5.0 |

| trans | Axial-Equatorial Chair | ~ 2.0 - 3.0 |

Note: These are estimated values based on general principles of conformational analysis of substituted cyclohexanes and piperidines. Precise values would require specific computational studies.

Advanced Analytical Techniques in the Characterization of Dimethyl Piperidine 2,6 Dicarboxylate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of dimethyl piperidine-2,6-dicarboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of dimethyl piperidine-2,6-dicarboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecule.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) are particularly informative. For instance, the relative stereochemistry of the substituents on the piperidine (B6355638) ring can often be determined by analyzing the J values. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are also employed to establish proton-proton connectivity, further confirming the structural assignments. nih.gov The chemical shifts of the protons on the piperidine ring and the methyl groups of the ester functionalities are key indicators for structural confirmation.

Detailed ¹³C NMR analysis reveals the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the piperidine ring. nih.gov The number of distinct signals in the ¹³C NMR spectrum can also provide information about the symmetry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Dimethyl piperidine-2,6-dicarboxylate Derivatives Note: Specific chemical shifts can vary based on the solvent and the specific isomer.

| Nucleus | Chemical Shift (δ) Range (ppm) |

| ¹H (Piperidine Ring Protons) | 1.20 - 3.50 |

| ¹H (Methyl Protons, -OCH₃) | 3.60 - 3.80 |

| ¹³C (Piperidine Ring Carbons) | 20.0 - 60.0 |

| ¹³C (Methyl Carbons, -OCH₃) | 51.0 - 53.0 |

| ¹³C (Carbonyl Carbons, C=O) | 170.0 - 175.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in dimethyl piperidine-2,6-dicarboxylate. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong absorption band typically appears in the region of 1730-1750 cm⁻¹, indicative of the ester carbonyl groups.

C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester groups are also observed.

N-H Stretch: For the parent piperidine, a band in the region of 3300-3500 cm⁻¹ would indicate the N-H bond.

C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region. chemicalbook.com

The presence and position of these bands provide confirmatory evidence for the molecular structure. nih.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of dimethyl piperidine-2,6-dicarboxylate and for gaining insight into its fragmentation patterns. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. chemicalbook.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

X-ray Crystallography for Definitive Structural Elucidation

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of dimethyl piperidine-2,6-dicarboxylate in the solid state.

Single Crystal X-ray Diffraction Analysis

The analysis reveals that the piperidine ring typically adopts a chair conformation. nih.gov The orientation of the two methoxycarbonyl groups (axial or equatorial) is also clearly determined. For example, in the crystal structure of a derivative, dimethyl cis-4-hydroxymethyl-piperidine-2,6-dicarboxylate, the heterocyclic core adopts a chair conformation with its three substituents positioned equatorially. nih.gov

Table 2: Illustrative Crystallographic Data for a Dimethyl piperidine-2,6-dicarboxylate Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.0 |

| c (Å) | 9.2 |

| β (°) | 105.0 |

| Z | 4 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within the crystal lattice. nih.govnih.gov This analysis maps the close contacts between neighboring molecules, providing insights into the forces that govern the crystal packing.

For derivatives of dimethyl piperidine-2,6-dicarboxylate, Hirshfeld surface analysis can reveal the nature and extent of various intermolecular interactions, such as:

Hydrogen Bonds: In cases where hydrogen bond donors and acceptors are present, this analysis highlights these crucial interactions.

H···H Contacts: These are often the most abundant contacts and play a significant role in the packing of organic molecules. nih.gov

By decomposing the Hirshfeld surface into a 2D fingerprint plot, the relative contributions of different types of intermolecular contacts can be quantitatively assessed, providing a deeper understanding of the supramolecular architecture. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., High-Performance Liquid Chromatography (HPLC), Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds, offering high resolution and sensitivity for both purity determination and the separation of isomers. For Dimethyl piperidine-2,6-dicarboxylate, HPLC methods are crucial for assessing its chemical purity by separating it from starting materials, by-products, and degradation products. Furthermore, given the presence of stereocenters, specialized chiral HPLC techniques are indispensable for the separation and quantification of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purity assessment of a wide range of pharmaceutical and chemical compounds, including piperidine derivatives. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of Dimethyl piperidine-2,6-dicarboxylate, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic piperidine nitrogen, a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the amine group. Detection is commonly performed using an ultraviolet (UV) detector, as the carboxylate groups provide some UV absorbance, which can be monitored at a low wavelength (e.g., 210-220 nm).

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good resolution and in a reasonable time frame.

Illustrative HPLC Method for Purity Assessment:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Hypothetical Purity Analysis Data:

This table illustrates a hypothetical chromatogram for a sample of Dimethyl piperidine-2,6-dicarboxylate, showing the main peak and potential impurities.

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 4.5 | 0.5 | Impurity A (e.g., starting material) |

| 2 | 8.2 | 99.0 | Dimethyl piperidine-2,6-dicarboxylate |

| 3 | 12.1 | 0.3 | Impurity B (e.g., by-product) |

| 4 | 15.8 | 0.2 | Impurity C (e.g., degradation product) |

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Isomer Separation

Dimethyl piperidine-2,6-dicarboxylate possesses two chiral centers at positions 2 and 6 of the piperidine ring. This gives rise to the possibility of three stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (R,S), which is achiral. The separation of these stereoisomers is critical as they can exhibit different biological activities and physicochemical properties. Chiral HPLC is the premier technique for achieving such separations.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of a chiral compound, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have shown success in separating a broad range of chiral compounds, including piperidine derivatives. nih.gov

For the separation of the stereoisomers of Dimethyl piperidine-2,6-dicarboxylate, a column like Chiralpak® AD-H or Chiralcel® OD-H could be effective. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol. The choice of the mobile phase and its composition is critical for achieving optimal resolution between the stereoisomers. In some cases, a small amount of a basic or acidic additive, like diethylamine (B46881) or trifluoroacetic acid, may be required to improve peak shape and selectivity. nih.gov

Since Dimethyl piperidine-2,6-dicarboxylate lacks a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. nih.gov For instance, reacting the secondary amine of the piperidine ring with a reagent like dansyl chloride or p-toluenesulfonyl chloride would introduce a chromophore, making the derivatives more readily detectable. nih.gov

Illustrative Chiral HPLC Method for Isomer Separation:

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm (assuming derivatization) |

| Injection Volume | 10 µL |

Hypothetical Chiral Separation Data:

This table presents hypothetical retention times and resolution for the separation of the stereoisomers of derivatized Dimethyl piperidine-2,6-dicarboxylate.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (R,S)-meso | 10.2 | - |

| (R,R)-enantiomer | 12.5 | 2.1 (between meso and R,R) |

| (S,S)-enantiomer | 14.8 | 2.5 (between R,R and S,S) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl piperidine-2,6-dicarboxylate, and what methodological considerations are critical for reproducibility?

- Answer : A typical synthesis involves esterification of piperidine-2,6-dicarboxylic acid using methanol under acid catalysis (e.g., sulfuric acid). Key considerations include stoichiometric control of methanol, reaction temperature (60–80°C), and purification via recrystallization or column chromatography to isolate the diester . Characterization by H/C NMR and FT-IR is essential to confirm esterification and rule out residual reactants .

Q. How do researchers address stability challenges during storage of dimethyl piperidine-2,6-dicarboxylate?

- Answer : Stability is influenced by moisture and light. Store the compound in anhydrous conditions (desiccants like silica gel) at 2–8°C in amber glass vials. Periodic FT-IR analysis can detect hydrolysis products (e.g., carboxylic acid peaks at ~1700 cm) .

Q. What spectroscopic techniques are most reliable for characterizing dimethyl piperidine-2,6-dicarboxylate?

- Answer : H NMR (δ 3.7–3.9 ppm for methoxy groups), C NMR (δ 52–55 ppm for methoxy carbons), and mass spectrometry (m/z 229.6 for molecular ion) are standard. X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for dimethyl piperidine-2,6-dicarboxylate derivatives?

- Answer : Contradictions (e.g., unexpected coupling in H NMR) may arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Computational chemistry (DFT simulations) can model rotational barriers and predict spectra .

Q. What strategies optimize reaction yields in asymmetric modifications of dimethyl piperidine-2,6-dicarboxylate?

- Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation or amidation. Design of Experiments (DoE) methods, such as factorial design, can systematically test variables (temperature, catalyst loading, solvent polarity) to maximize enantiomeric excess .

Q. How does the choice of solvent impact catalytic hydrogenation of dimethyl piperidine-2,6-dicarboxylate?

- Answer : Polar aprotic solvents (e.g., THF) enhance hydrogenation rates by stabilizing transition states. Kinetic studies under varied solvent conditions (dielectric constant, coordination strength) paired with in-situ IR monitoring can elucidate solvent-catalyst interactions .

Q. What theoretical frameworks guide mechanistic studies of dimethyl piperidine-2,6-dicarboxylate in organocatalysis?

- Answer : Density Functional Theory (DFT) models are used to map reaction pathways (e.g., proton-transfer steps in H-bonding catalysis). Pair experimental kinetics (Eyring plots) with computational activation energies to validate mechanisms .

Q. How should researchers design safety protocols for large-scale synthesis involving hazardous intermediates?

- Answer : Conduct hazard assessments (e.g., thermal stability via DSC) and implement engineering controls (closed-system reactors, scrubbers for volatile byproducts). Reference safety data sheets (SDS) for analogous compounds (e.g., di-isobutyl phthalate) to anticipate risks .

Methodological Considerations

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) and consult crystallographic databases (e.g., Cambridge Structural Database) for structural benchmarks .

- Theoretical Linkage : Align experimental design with established frameworks (e.g., Marcus theory for electron transfer in redox-active derivatives) to ensure academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.